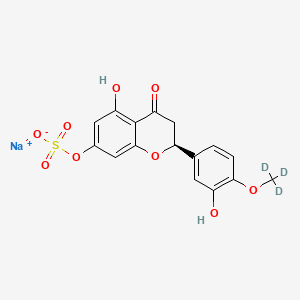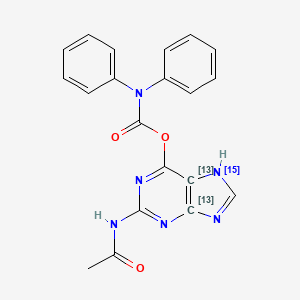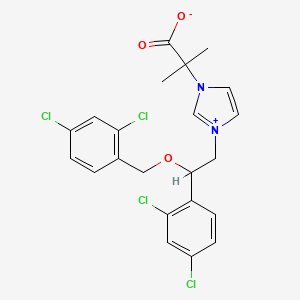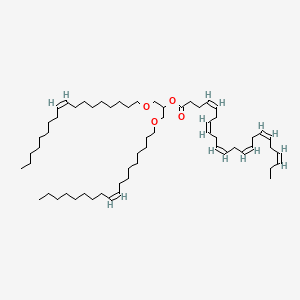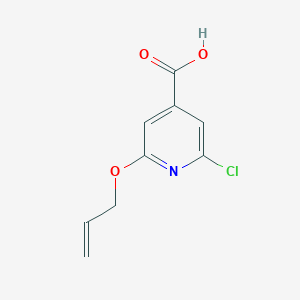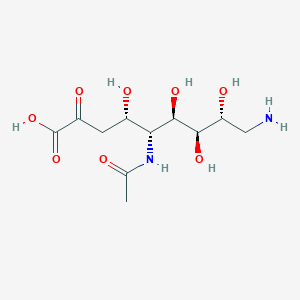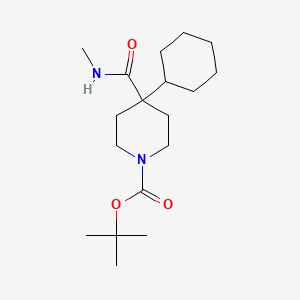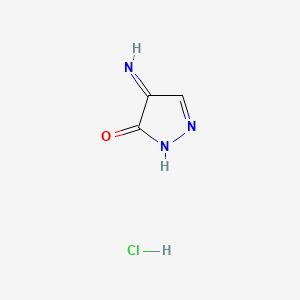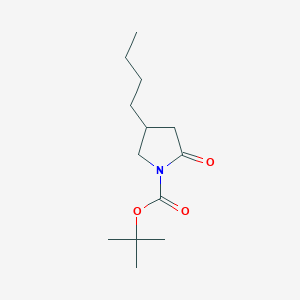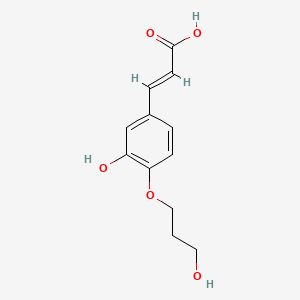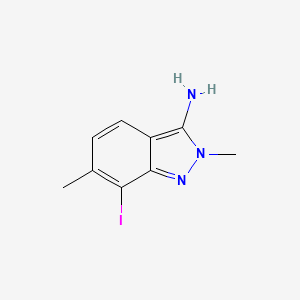
7-Iodo-2,6-dimethylindazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2,6-dimethylindazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,6-dimethylindazol-3-amine typically involves the iodination of 2,6-dimethylindazole followed by amination. One common method includes:
Amination: The resulting 7-iodo-2,6-dimethylindazole is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2,6-dimethylindazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of reduced indazole derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
7-Iodo-2,6-dimethylindazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Iodo-2,6-dimethylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylindazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
7-Bromo-2,6-dimethylindazol-3-amine:
7-Chloro-2,6-dimethylindazol-3-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness
7-Iodo-2,6-dimethylindazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and ability to participate in halogen bonding make this compound distinct from its bromine and chlorine analogs.
Properties
Molecular Formula |
C9H10IN3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
7-iodo-2,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)12-13(2)9(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
CEYONJALQZKYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN(C(=C2C=C1)N)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
